(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a trifluoromethyl group, and a chlorohydroxy methoxyphenyl moiety. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-amino-3-(2-trifluoromethylphenyl)thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Sodium methoxide, potassium cyanide; in polar solvents such as methanol or dimethyl sulfoxide, often at reflux temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another heterocyclic compound with potential biological activities.
Ethyl acetoacetate: A versatile compound used in organic synthesis, known for its keto-enol tautomerism.
Uniqueness
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features. The presence of the trifluoromethyl group and the thiazolidinone ring imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H12ClF3N2O3S |
---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12ClF3N2O3S/c1-27-13-7-9(6-11(19)15(13)25)8-14-16(26)24(17(23)28-14)12-5-3-2-4-10(12)18(20,21)22/h2-8,23,25H,1H3/b14-8-,23-17? |
InChI Key |
BNDDRKNQSGJEDM-YXZMWACZSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=CC=C3C(F)(F)F)Cl)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=CC=CC=C3C(F)(F)F)Cl)O |
Origin of Product |
United States |
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